molecular formula C16H22N4O2 B11804115 tert-Butyl 4-(5-cyano-6-methylpyridin-2-yl)piperazine-1-carboxylate

tert-Butyl 4-(5-cyano-6-methylpyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B11804115
M. Wt: 302.37 g/mol
InChI Key: PQOVQKULQXWLOW-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-cyano-6-methylpyridin-2-yl)piperazine-1-carboxylate is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a cyano group, and a methyl-substituted pyridine ring. It is used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-cyano-6-methylpyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 5-cyano-6-methylpyridine with tert-butyl piperazine-1-carboxylate. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(5-cyano-6-methylpyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions[][4].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives .

Scientific Research Applications

tert-Butyl 4-(5-cyano-6-methylpyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-cyano-6-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The cyano group and the piperazine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate
  • **tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)p

Properties

Molecular Formula

C16H22N4O2

Molecular Weight

302.37 g/mol

IUPAC Name

tert-butyl 4-(5-cyano-6-methylpyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C16H22N4O2/c1-12-13(11-17)5-6-14(18-12)19-7-9-20(10-8-19)15(21)22-16(2,3)4/h5-6H,7-10H2,1-4H3

InChI Key

PQOVQKULQXWLOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)C#N

Origin of Product

United States

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